3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole
Description
3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole is a brominated derivative of the 1,2,5-thiadiazole heterocycle, characterized by a sulfur-containing aromatic ring fused with two nitrogen atoms. The compound features a 2-(bromomethyl)butyl substituent at the 3-position of the thiadiazole nucleus. This structural motif confers unique reactivity and electronic properties, making it relevant in synthetic chemistry, materials science, and pharmaceutical applications.
Properties
Molecular Formula |
C7H11BrN2S |
|---|---|
Molecular Weight |
235.15 g/mol |
IUPAC Name |
3-[2-(bromomethyl)butyl]-1,2,5-thiadiazole |
InChI |
InChI=1S/C7H11BrN2S/c1-2-6(4-8)3-7-5-9-11-10-7/h5-6H,2-4H2,1H3 |
InChI Key |
SSYWOSGTGHHXAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=NSN=C1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole typically involves the bromination of an appropriate precursor. One common method is the bromination of 2-(bromomethyl)butylamine followed by cyclization with thiourea to form the thiadiazole ring . The reaction conditions often require the use of solvents like acetonitrile or dimethylformamide and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of 3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole may involve large-scale bromination and cyclization processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted thiadiazoles, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiadiazole ring can also interact with metal ions and other biomolecules, affecting their function .
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
Several 1,2,5-thiadiazole derivatives share structural similarities with the target compound. Key analogs include:
Key Observations :
- The bromomethylbutyl substituent in the target compound results in a lower molecular weight (~234 g/mol) compared to bulkier analogs like 3g (392 g/mol) .
- Electron-withdrawing groups (e.g., trifluoromethyl, heptafluorobutanoyl) in analogs enhance electron deficiency, critical for optoelectronic applications, while alkyl/alkoxy chains (e.g., bromomethylbutyl) improve solubility in organic solvents .
Electronic Properties and Reactivity
The thiadiazole core is inherently electron-deficient, but substituents modulate its electronic behavior:
- Target Compound: The bromomethylbutyl group introduces moderate electron-withdrawing effects, though less pronounced than 1,2,5-thiadiazole 1,1-dioxide derivatives, which exhibit stronger electron-accepting and radical-stabilizing properties .
- Comparison with 1,1-Dioxide Derivatives: Thiadiazole 1,1-dioxides (e.g., benzo[c][1,2,5]thiadiazole 1,1-dioxide) demonstrate enhanced coordination ability and stability of radical anions, unlike the non-oxidized target compound .
- Reactivity : The bromomethyl group enables alkylation or nucleophilic substitution reactions, similar to α-bromocarbonyl intermediates used in cyclocondensation reactions (e.g., synthesis of thiazole derivatives in ) .
Materials Science :
- Organic Photovoltaics (OPVs): The target compound’s electron-deficient thiadiazole core aligns with materials like poly(5,6-difluoro-4-(thieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole), used in polymer solar cells for high power-conversion efficiencies .
- Polymer Synthesis: Brominated thiadiazoles (e.g., 4,7-dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole) serve as monomers in Suzuki-Miyaura couplings, yielding polymers with tailored bandgaps .
Pharmaceuticals :
- β-Blockers: Morpholino-substituted thiadiazoles (e.g., 3-morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole) exhibit β-adrenergic blocking activity, whereas the bromomethylbutyl group may confer distinct pharmacokinetic profiles .
- NO Donors: Thiadiazole derivatives like ZLR-8 release nitric oxide (NO), reducing gastrointestinal toxicity in anti-inflammatory drugs .
Biological Activity
3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their potential therapeutic effects, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. This article delves into the biological activity of 3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole, supported by relevant research findings and data.
Structure and Synthesis
The structure of 3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole features a thiadiazole ring substituted with a bromomethyl butyl group. The synthesis of this compound typically involves bromination reactions followed by condensation with suitable precursors to form the thiadiazole core.
Antimicrobial Activity
Thiadiazole derivatives, including 3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole, exhibit significant antimicrobial properties. Research indicates that compounds with a thiadiazole nucleus can effectively inhibit various bacterial strains. For instance:
- Activity Against Bacteria : Studies have shown that certain thiadiazoles possess antibacterial activity that surpasses conventional antibiotics like ampicillin and streptomycin. The minimum inhibitory concentration (MIC) values for these compounds can be as low as against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of thiadiazoles has been extensively studied. 3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole has demonstrated cytotoxic effects against various cancer cell lines:
- Cytotoxicity Profiles : In vitro studies report that derivatives of thiadiazoles can induce apoptosis in cancer cells while sparing normal cells. For example:
Anticonvulsant Activity
Thiadiazoles have also been recognized for their anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems and ion channels:
- Mechanism of Action : Studies suggest that these compounds may enhance GABAergic transmission or inhibit excitatory neurotransmission .
Case Studies
Several case studies highlight the efficacy of thiadiazoles in clinical settings:
- Case Study on Antimicrobial Efficacy :
- Case Study on Anticancer Properties :
Data Table: Biological Activities of 3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole
Q & A
Q. How do ontological assumptions influence the design of studies targeting this compound’s environmental fate?
- Methodological Answer :
- Ontological Frameworks : Define whether degradation is viewed as a deterministic or stochastic process. This shapes experimental endpoints (e.g., half-life vs. probabilistic risk models) .
- Align with EPA guidelines (e.g., EPACT-driven atmospheric chemistry studies) to contextualize environmental impact assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
